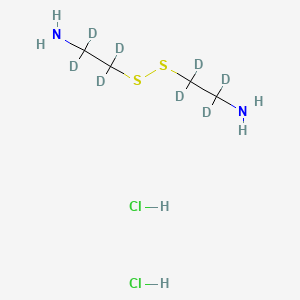

Cystamine-d8 (hydrochloride)

Description

Properties

IUPAC Name |

2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFRRMZSSPQMOS-VHGLFXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Pathway

This method involves two stages: (1) deuteration of cysteamine hydrochloride and (2) oxidative coupling to form the disulfide bond.

Step 1: Deuteration of Cysteamine Hydrochloride

Cysteamine hydrochloride (HSCH₂CH₂NH₂·HCl) is treated with deuterium oxide (D₂O) under acidic or basic conditions to replace labile hydrogens. For example, refluxing cysteamine hydrochloride in D₂O with catalytic deuterated hydrochloric acid (DCl) achieves >95% deuterium exchange at the β-position hydrogens.

Step 2: Oxidation to Cystamine-d8

The deuterated cysteamine is oxidized using hydrogen peroxide (H₂O₂) or iodine (I₂) in a deuterated solvent (e.g., D₂O or deuterated ethanol). The reaction proceeds via a radical mechanism, forming the disulfide bond:

Yields range from 70–85%, with deuterium incorporation ≥99%.

Key Parameters

-

Temperature : 25–50°C for deuteration; 0–25°C for oxidation.

-

Reagents : D₂O (99.9% D), DCl (35% in D₂O), H₂O₂ (30%).

Direct Synthesis from Deuterated 1,4-Dibromobutane-d8

Halogenation and Substitution

Adapting methods from lomitapide-D8 synthesis, deuterated 1,4-dibromobutane-d8 serves as a precursor:

Step 1: Halogenation of Deuterated Tetrahydrofuran

Deuterated tetrahydrofuran (THF-d8) is brominated using hydrobromic acid (HBr) at 110°C:

Step 2: Nucleophilic Substitution

The dibromide reacts with ammonia (NH₃) in a pressurized reactor to form cystamine-d8:

Yields reach 68% after purification via ethanol recrystallization.

Solid-Phase Synthesis Using Deuterated Catalysts

Mechanistic Approach

A patented solid-phase method employs deuterated aminobutyric acid as a catalyst:

Step 1: Adsorption and Grinding

Cysteamine hydrochloride-d4 (20–50%), deuterated silica (22–35%), and D₂O (15–25%) are mixed, ground into a powder, and reacted at 70°C for 48–120 hours.

Step 2: Oxidation and Purification

The powder is dissolved in D₂O, filtered, and treated with deuterated ethanol to precipitate cystamine-d8·2DCl. This method avoids liquid-phase reactors, achieving 90% yield with 99.5% deuterium purity.

High-Pressure Acidolysis of Deuterated 2-Mercaptothiazoline

Reaction Optimization

Adapting high-pressure techniques, deuterated 2-mercaptothiazoline undergoes acidolysis in DCl:

Conditions :

-

Pressure: 0.3 MPa

-

Temperature: 110–120°C

-

Time: 15 days

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Deuterium Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxidation of Cysteamine | 85 | 99.9 | Scalable, minimal equipment | Multi-step, requires D₂O |

| 1,4-Dibromobutane Route | 68 | 99.5 | High regioselectivity | High cost of THF-d8 |

| Solid-Phase Synthesis | 90 | 99.5 | No liquid-phase reactors | Long reaction time (120h) |

| High-Pressure Acidolysis | 95 | 98.9 | Rapid deuteration | Energy-intensive pressure conditions |

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Cystamine-d8 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Cystamine can be oxidized to form cystamine disulfide.

Reduction: Reduction of cystamine disulfide can yield cysteamine.

Substitution: Cystamine can participate in substitution reactions where the amino groups are replaced by other functional groups.

Common reagents used in these reactions include molecular oxygen, metal ions, and reducing agents like tris(2-carboxyethyl) phosphine hydrochloride (TCEP) . The major products formed from these reactions include cysteamine and its derivatives.

Scientific Research Applications

Neuroprotective Applications

Cystamine-d8 has been studied for its neuroprotective effects, particularly in models of Huntington's disease. Research indicates that cystamine can inhibit caspase-3 activation, which is crucial in the apoptotic pathway, thereby providing neuroprotection. Additionally, it enhances intracellular glutathione levels, promoting antioxidant defense mechanisms against oxidative stress, a common feature in neurodegenerative disorders .

Case Study: Huntington's Disease

- Objective: Assess the neuroprotective effects of cystamine-d8.

- Method: Mouse models of Huntington's disease were treated with cystamine-d8.

- Results: Significant reduction in neuronal loss and improvement in motor function were observed, suggesting its potential as a therapeutic agent for Huntington's disease .

Cancer Therapy

Cystamine-d8 is also being investigated for its role in cancer treatment. Its ability to disrupt the dimerization of thymidylate synthase (TS) has been highlighted as a mechanism to enhance the degradation of this enzyme, which is often overexpressed in cancer cells. By destabilizing TS dimers, cystamine-d8 can inhibit cancer cell proliferation and induce apoptosis .

Case Study: Thymidylate Synthase Inhibition

- Objective: Evaluate the efficacy of cystamine-d8 as a TS dimer destabilizer.

- Method: In vitro studies on colon and pancreatic cancer cell lines.

- Results: Cystamine-d8 demonstrated a significant decrease in TS levels and inhibited cancer cell growth more effectively than traditional chemotherapeutics like 5-fluorouracil .

Dermatological Applications

In dermatology, cystamine (and its derivatives like cystamine-d8) has been recognized for its depigmenting properties, making it useful in treating skin hyperpigmentation disorders. Studies have shown that formulations containing cysteamine hydrochloride can effectively reduce melanin production by inhibiting tyrosinase activity in melanocytes.

Case Study: Liposomal Formulations

- Objective: Investigate the skin penetration and depigmenting activity of cysteamine-loaded liposomes.

- Method: Ex vivo human skin penetration studies using Franz diffusion cells.

- Results: Enhanced skin penetration and significant reduction in melanin synthesis were observed with liposomal formulations compared to free cysteamine .

Summary of Findings

The following table summarizes the applications and findings related to cystamine-d8:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits caspase-3; increases glutathione | Reduces neuronal loss; improves motor function |

| Cancer Therapy | Disrupts TS dimerization; induces apoptosis | Decreases TS levels; inhibits cancer cell growth |

| Dermatological Treatment | Inhibits tyrosinase; reduces melanin synthesis | Effective depigmenting agent; enhances skin penetration |

Mechanism of Action

Cystamine-d8 (hydrochloride) exerts its effects primarily through the inhibition of tissue transglutaminase. This enzyme is involved in the cross-linking of proteins and is implicated in various diseases. By inhibiting this enzyme, cystamine-d8 can reduce the formation of harmful protein aggregates. Additionally, it increases intracellular glutathione levels, which helps in mitigating oxidative stress .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Cystamine-d8 (hydrochloride) with structurally or functionally related hydrochloride compounds:

*Estimated based on deuterium substitution (8 D atoms).

Functional and Application Differences

- Deuterated vs. Non-Deuterated Forms: Deuterated hydrochlorides (e.g., Cystamine-d8, Hydroxyzine-d8) are primarily used as internal standards in mass spectrometry due to their near-identical chemical properties but distinct mass-to-charge ratios . Non-deuterated forms (e.g., Histamine dihydrochloride) serve as reference standards or direct therapeutics .

- Biological Targets :

Analytical and Pharmacokinetic Roles

- Cystamine-d8 (HCl) and Cetirizine-d8 (HCl) are critical in quantitative bioanalysis. For example, Cetirizine-d8 enables precise measurement of cetirizine levels in plasma via LC-MS .

- Histamine dihydrochloride is validated under the European Pharmacopoeia for purity assessments, ensuring batch consistency in pharmaceuticals .

Research Findings and Trends

- Synthetic Efficiency : Deuterated hydrochlorides like Cystamine-d8 are synthesized using Heck coupling or isotopic exchange, ensuring high purity (>99% deuterated forms) .

- Therapeutic Potential: Non-deuterated cystamine dihydrochloride shows promise in reducing oxidative stress in neurodegenerative diseases, a property likely retained in its deuterated form .

- Market Trends : Deuterated compounds are increasingly used in drug development for improved metabolic stability and reduced toxicity .

Biological Activity

Cystamine-d8 (hydrochloride) is a deuterium-labeled derivative of cystamine, which is a disulfide compound formed from cysteamine. This compound has gained attention in biological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and its role as an enzyme inhibitor. This article explores the biological activity of Cystamine-d8, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Cystamine-d8 (hydrochloride) exhibits several important chemical properties that contribute to its biological activity:

- Transglutaminase Inhibition : Cystamine-d8 acts as an inhibitor of tissue transglutaminase (Tgase), with an IC50 value of approximately 2.5 mM. This inhibition can prevent protein cross-linking, which is critical in various pathological conditions .

- Caspase-3 Inhibition : It also inhibits caspase-3, a key enzyme in the apoptosis pathway, with an IC50 value of 23.6 μM. By inhibiting this enzyme, Cystamine-d8 can prevent programmed cell death, which is particularly relevant in neurodegenerative disorders .

- Neuroprotective Effects : In mouse models of Huntington's disease, Cystamine-d8 has demonstrated neuroprotective properties by increasing intracellular glutathione levels and reducing inflammation .

Table 1: Biological Activity Summary

| Activity | Target Enzyme | IC50 Value | Effect |

|---|---|---|---|

| Transglutaminase Inhibition | Tgase | 2.5 mM | Prevents protein cross-linking |

| Caspase-3 Inhibition | Caspase-3 | 23.6 μM | Prevents apoptosis |

| Neuroprotection | N/A | N/A | Increases glutathione, reduces inflammation |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Cystamine-d8 indicates that it is orally available and well-tolerated in various formulations. Studies have shown that different forms of cysteamine, including cysteamine hydrochloride and phosphocysteamine, exhibit similar bioavailability characteristics .

Table 2: Pharmacokinetic Parameters

| Formulation | Cmax (μmol/L) | Tmax (h) | AUC(0,t) |

|---|---|---|---|

| Cysteamine Hydrochloride | 66 ± 25.5 | 0.88 | N/A |

| Phosphocysteamine | 59 ± 12 | 1.25 | N/A |

| Cysteamine Bitartrate | 63 ± 20 | 0.88 | N/A |

The pharmacokinetic studies suggest that while there are no significant differences in the area under the curve (AUC) among the formulations, variations in peak concentration (Cmax) may affect therapeutic outcomes .

Neurodegenerative Diseases

In research focused on Huntington's disease, Cystamine-d8 was administered to mouse models resulting in significant improvements in motor function and reductions in neurodegeneration markers. The compound's ability to increase glutathione levels was associated with reduced oxidative stress and inflammation within neuronal tissues .

Inflammatory Bowel Disease

Another study investigated the effects of Cystamine-d8 in a rat model of inflammatory bowel disease. The results indicated a marked reduction in inflammatory markers and improved gut health metrics following treatment with the compound .

Cancer Research

Cystamine's biological activities have also been explored in cancer research. Its role as a caspase-3 inhibitor suggests potential applications in cancer therapy by modulating apoptotic pathways to enhance the efficacy of chemotherapeutic agents .

Q & A

Q. What are the recommended storage conditions for Cystamine-d8 (hydrochloride) to ensure stability in long-term studies?

Cystamine-d8 (hydrochloride) should be stored at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies for similar hydrochlorides (e.g., Diphenhydramine hydrochloride) indicate ≥5-year stability under these conditions, contingent on minimizing exposure to moisture and oxygen . For validation, periodic analytical checks (e.g., HPLC purity assays) are recommended to confirm structural integrity, especially after prolonged storage .

Q. What safety protocols are essential when handling Cystamine-d8 (hydrochloride) in laboratory settings?

Researchers must use impervious gloves, lab coats, and respiratory protection to avoid skin contact, inhalation, or ocular exposure. Safety data for cystamine derivatives emphasize avoiding environmental release and using fume hoods for spill management . Pre-experiment reviews of Safety Data Sheets (SDS) and institutional biosafety guidelines are critical, as improper handling may lead to hazardous reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of Cystamine-d8 (hydrochloride)?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are gold standards for verifying isotopic labeling (deuterium incorporation) and purity. For example, -NMR can confirm deuterium substitution by absence of proton signals in labeled positions, while HRMS validates molecular weight accuracy (±1 ppm). Cross-referencing with certified reference materials (e.g., Cayman Chemical’s standards) ensures consistency .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when characterizing Cystamine-d8 (hydrochloride) across studies?

Discrepancies often arise from matrix effects or instrumental variability. Mitigation strategies include:

- Cross-validation : Use multiple techniques (e.g., FTIR, Raman spectroscopy) to corroborate NMR/MS findings.

- Standardization : Calibrate instruments with traceable reference materials (e.g., NIST-certified compounds).

- Collaborative verification : Share samples with independent labs to rule out methodological biases .

Q. What experimental design considerations are critical for isotopic labeling studies using Cystamine-d8 (hydrochloride) in metabolic tracking?

- Isotopic Purity : Ensure ≥98% deuterium enrichment via supplier certificates or in-house QC (e.g., isotopic ratio MS).

- Control Groups : Include non-deuterated cystamine controls to distinguish isotopic effects from biological variability.

- Matrix Compatibility : Validate extraction protocols (e.g., solid-phase extraction) to recover the compound from complex biological matrices without isotopic exchange .

Q. How can synthesis of Cystamine-d8 (hydrochloride) be optimized to improve yield and isotopic purity?

- Deuterium Source : Use high-purity DO or deuterated reagents during synthesis to minimize proton contamination.

- Reaction Monitoring : Employ real-time LC-MS to track deuterium incorporation and adjust reaction conditions (e.g., pH, temperature).

- Purification : Use preparative HPLC with deuterated solvents to isolate the target compound from byproducts .

Q. What strategies resolve contradictions in pharmacokinetic data for Cystamine-d8 (hydrochloride) between in vitro and in vivo models?

- Compartmental Modeling : Adjust for tissue-specific metabolism or protein binding differences.

- Dose Normalization : Account for bioavailability variations using tracer doses (e.g., microdosing studies).

- Metabolite Profiling : Use tandem MS to identify species-specific metabolites that may alter pharmacokinetic profiles .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.